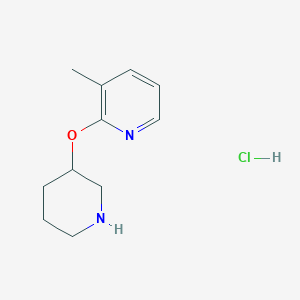

3-Methyl-2-(piperidin-3-yloxy)pyridine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Methyl-2-(piperidin-3-yloxy)pyridine hydrochloride is a chemical compound with the molecular formula C11H17ClN2O and a molecular weight of 228.72 g/mol . It is not intended for human or veterinary use and is primarily employed for research purposes .

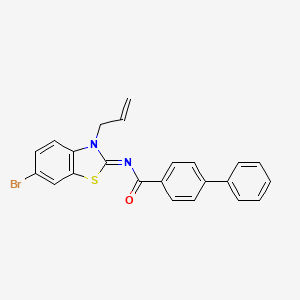

Molecular Structure Analysis

The molecular structure of 3-Methyl-2-(piperidin-3-yloxy)pyridine hydrochloride consists of a pyridine ring with a methyl group at position 3 and a piperidin-3-yloxy moiety attached to position 2. The hydrochloride salt forms due to the presence of a chlorine atom . For a visual representation, refer to the NIST Chemistry WebBook .

Wissenschaftliche Forschungsanwendungen

Drug Design and Development

Piperidine derivatives, including 3-Methyl-2-(piperidin-3-yloxy)pyridine hydrochloride, are integral in the design and development of new pharmaceuticals. They are present in more than twenty classes of drugs and play a significant role in the pharmaceutical industry . The versatility of the piperidine ring allows for the creation of compounds with a variety of pharmacological activities.

Synthesis of Biologically Active Piperidines

The synthesis of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones is a key area of research. These derivatives are explored for their potential as biologically active compounds in drug discovery . The compound could be used as a substrate for creating new piperidine derivatives with potential biological activity.

Catalysis in Chemical Reactions

Magnetically recoverable nano-catalysts have been employed in the synthesis of pyridine derivatives, including piperidine-related compounds . 3-Methyl-2-(piperidin-3-yloxy)pyridine hydrochloride could potentially be used in conjunction with such catalysts to enhance the efficiency of chemical reactions.

Anticancer and Antimetastatic Agents

Piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo . As such, 3-Methyl-2-(piperidin-3-yloxy)pyridine hydrochloride may be researched for its efficacy against cancer cells.

Neurological Disorders Treatment

Compounds with a piperidine moiety have been associated with treatments for neurological disorders such as Parkinson’s disease and Alzheimer’s . The compound’s potential effects on neurotransmitter systems could make it a candidate for further research in this field.

Inhibitors of Biological Pathways

Piperidine derivatives have been designed as inhibitors for various biological pathways, such as IKK-β inhibitors, which are important in the inflammatory response . 3-Methyl-2-(piperidin-3-yloxy)pyridine hydrochloride could be explored for its inhibitory properties in similar pathways.

Wirkmechanismus

Target of Action

It is known that similar compounds, such as 3-methylpyridine, interact with enzymes like collagenase 3 and stromelysin-1 . These enzymes play crucial roles in the breakdown of extracellular matrix in normal physiological processes, such as embryogenesis, reproduction, and tissue remodeling, as well as in disease processes, such as arthritis and metastasis .

Mode of Action

Based on its structural similarity to other pyridine derivatives, it can be hypothesized that it may interact with its targets through non-covalent interactions, such as hydrogen bonding and π-π stacking .

Biochemical Pathways

Given its potential interaction with enzymes like collagenase 3 and stromelysin-1, it may influence pathways related to extracellular matrix remodeling .

Pharmacokinetics

Similar compounds are generally well absorbed and distributed throughout the body, metabolized in the liver, and excreted via the kidneys .

Result of Action

Based on its potential interaction with enzymes like collagenase 3 and stromelysin-1, it may influence cellular processes related to extracellular matrix remodeling .

Action Environment

Like most chemical compounds, its stability, efficacy, and action could potentially be influenced by factors such as temperature, ph, and the presence of other interacting molecules .

Eigenschaften

IUPAC Name |

3-methyl-2-piperidin-3-yloxypyridine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O.ClH/c1-9-4-2-7-13-11(9)14-10-5-3-6-12-8-10;/h2,4,7,10,12H,3,5-6,8H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDPHADJYKNJZJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)OC2CCCNC2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-2-(piperidin-3-yloxy)pyridine hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-[(3-Fluorophenyl)methyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2905871.png)

![1-(4-chlorophenyl)-5-(4-ethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2905872.png)

![1,3-dimethyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-pyrazole-4-sulfonamide](/img/structure/B2905874.png)

![6-((2,5-dichlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2905877.png)

![3,4-dimethyl-N-{[4-(4-nitrophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2905878.png)

![Tert-butyl 5-(5-chloropyrazine-2-carbonyl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2905879.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2905880.png)

![N-[2-(2-chlorophenyl)ethyl]-4-(2,4-dioxo-1H-quinazolin-3-yl)butanamide](/img/structure/B2905884.png)

![(Z)-methyl 2-(2-((4-(N,N-diisobutylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2905891.png)